molecular formula C21H21N5O2 B2489113 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-78-7

7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2489113
CAS No.: 441289-78-7
M. Wt: 375.432
InChI Key: HVMSQDJZDYHOPY-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-4-8-16(9-5-13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-6-10-17(28-3)11-7-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSQDJZDYHOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538318-26-2) is a derivative of the triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21N5O3
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a triazole ring fused to a pyrimidine structure, which is known to enhance its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar scaffolds. For instance, a derivative with a triazolo-pyrimidine framework demonstrated significant inhibitory effects on various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer (A549) cells. The mechanism often involves the inhibition of critical kinases involved in tumorigenesis.

Cell Line IC50 (µg/mL) Reference
HCT1166.76
A549193.93

2. mTOR Inhibition

The compound has been investigated for its ability to inhibit the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and proliferation. A study reported an IC50 value of 7.1 nM against mTOR with significant selectivity over PI3Kα, suggesting its potential as a therapeutic agent in cancer treatment .

3. Antimicrobial and Anti-inflammatory Properties

Triazole derivatives are known for their antimicrobial and anti-inflammatory activities. The presence of the methoxyphenyl group in this compound may enhance its interaction with biological targets involved in inflammatory pathways .

Case Study 1: mTOR Inhibition in HCC

In vitro studies showed that the compound significantly sensitized HCC cells to radiotherapy. This radiosensitization effect was attributed to its potent mTOR inhibitory action, making it a candidate for combination therapies in liver cancer treatment .

Case Study 2: Cytotoxicity Against Lung Cancer Cells

A comparative analysis of various derivatives revealed that this compound exhibited lower cytotoxicity against normal human cells while maintaining potent activity against A549 lung cancer cells. This selectivity is crucial for reducing adverse effects in potential therapeutic applications .

The mechanisms underlying the biological activities of this compound include:

  • Kinase Inhibition : By targeting mTOR and other kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to interfere with DNA synthesis and repair mechanisms, contributing to their antitumor effects.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a similar structure to 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit promising anticancer activities. These compounds have been shown to induce apoptosis in cancer cells and disrupt cell cycle progression at the G2/M phase. For instance, studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Antiviral Activity

Similar compounds have also been studied for their antiviral properties. They have been found to inhibit influenza virus RNA polymerase heterodimerization, suggesting potential applications in treating viral infections. The mechanism involves blocking critical interactions necessary for viral replication.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Research : A study evaluated the antiproliferative effects of related triazolo-pyrimidine derivatives against MDA-MB-231 and MCF-7 breast cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Infectious Disease Models : In vitro assays showed that related compounds could reduce viral load in cell cultures infected with influenza viruses by targeting viral polymerase activities .

Potential Future Applications

Given its promising biological activities, this compound could have several future applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antiviral drugs.
  • Research Tool : For studying biochemical pathways involved in cancer proliferation and viral replication.

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds with 5-Amino-1,2,4-Triazoles

The triazolopyrimidine scaffold is typically constructed via cyclocondensation between β-dicarbonyl compounds and 5-amino-1,2,4-triazoles. For this compound, 3-(4-methoxyphenyl)-1-(methyl)propane-1,3-dione serves as the β-dicarbonyl precursor, reacting with 5-amino-1,2,4-triazole under acidic conditions (e.g., acetic acid) at 80–100°C. This step forms the 4,7-dihydrotriazolo[1,5-a]pyrimidine intermediate, which is subsequently dehydrogenated using oxidizing agents like iodine or nitrobenzene to yield the fully aromatic triazolopyrimidine core.

Biginelli-Like Three-Component Reactions

An alternative approach employs a Biginelli-like three-component reaction involving aldehydes, β-ketoesters, and 3-alkylthio-5-amino-1,2,4-triazoles. For instance, 4-methoxybenzaldehyde, methyl acetoacetate, and 5-amino-3-mercapto-1,2,4-triazole undergo cyclization in ethanol under reflux to form the triazolopyrimidine skeleton. This method offers regioselectivity advantages, particularly for introducing the 4-methoxyphenyl group at the C7 position.

Functionalization Strategies

Introduction of the Carboxamide Group

The C6-carboxamide moiety is introduced via a two-step process:

  • Esterification : The triazolopyrimidine core is functionalized at C6 with an ethyl carboxylate group using ethyl chloroformate in the presence of a base (e.g., triethylamine).
  • Aminolysis : The ethyl ester undergoes aminolysis with p-toluidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C). Catalytic amounts of DMAP or HOBt enhance reaction efficiency, yielding the target carboxamide.

Methyl Group Incorporation

The C5-methyl group originates from the β-dicarbonyl precursor (e.g., methyl acetoacetate) during cyclocondensation. Steric and electronic effects of the methyl group influence reaction kinetics, necessitating precise stoichiometric control to avoid side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol or acetic acid as solvents at 80–100°C provide optimal yields (65–75%).
  • Aminolysis : DMF at 100°C achieves complete conversion within 12 hours.
  • Solvent-Free Approaches : Recent advances utilize catalyst-assisted, solvent-free conditions (e.g., ZnO nanoparticles) at 60°C, reducing environmental impact and improving atom economy.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) accelerates cyclocondensation by protonating carbonyl groups.
  • Transition Metal Catalysts : CuI or Pd(OAc)₂ facilitates C–N coupling during carboxamide formation, though these methods remain less common due to cost constraints.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the C5-methyl group (δ 2.35–2.45 ppm), a multiplet for the 4-methoxyphenyl aromatic protons (δ 6.85–7.25 ppm), and a broad peak for the carboxamide NH (δ 8.10–8.30 ppm).
  • ¹³C NMR : The carboxamide carbonyl resonates at δ 165–168 ppm, while the triazolopyrimidine carbons appear between δ 150–160 ppm.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention times of 8.2–8.5 minutes under standardized conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages
Cyclocondensation 65–75 24–48 hours Scalability, cost-effectiveness
Biginelli-like 70–80 12–18 hours Regioselectivity, fewer byproducts
Solvent-Free 75–85 6–8 hours Eco-friendly, reduced purification steps

Q & A

Q. What are the optimized synthetic methodologies for preparing this compound with high yield and purity?

  • Methodological Answer : The synthesis of triazolopyrimidine derivatives typically employs multi-component reactions under green chemistry principles. For example, a one-pot three-component reaction using 5-amino-1,2,4-triazole, substituted aldehydes (e.g., 4-methoxybenzaldehyde), and ethyl cyanoacetate in ethanol/water (1:1 v/v) with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst yields analogous compounds in >90% purity . TMDP’s dual Lewis base and hydrogen-bonding acceptor-donor properties enhance reaction efficiency while reducing toxicity compared to traditional piperidine catalysts. Reaction monitoring via TLC and purification via recrystallization (ethanol) are critical for purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy, methyl, and aromatic groups).
  • X-ray crystallography : Resolves bond angles, distances, and dihedral angles, critical for confirming the fused triazole-pyrimidine core and substituent orientations .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N content) within ±0.3% deviation .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial bioactivity screening involves:
  • Enzyme inhibition assays : Kinase or protease targets using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay).
  • Cellular viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Molecular docking : Preliminary binding affinity predictions using AutoDock Vina with PDB structures (e.g., EGFR kinase domain) guide target selection .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl vs. p-tolyl) influence electronic properties and bioactivity?

  • Methodological Answer : Substituent effects are analyzed via:
  • Computational studies : DFT calculations (e.g., Gaussian 09) compare electron density (Mulliken charges), HOMO-LUMO gaps, and electrostatic potential maps. Methoxy groups enhance electron-donating capacity, potentially improving receptor binding .
  • Structure-activity relationship (SAR) : Analog synthesis (e.g., hydroxyl or nitro derivatives) followed by IC50 comparisons in kinase assays reveal substituent-dependent potency .
  • Solubility assays : Shake-flask method in PBS (pH 7.4) correlates substituent polarity with bioavailability .

Q. How can contradictory catalytic efficiency data (e.g., TMDP vs. piperidine) be resolved in synthesis protocols?

  • Methodological Answer : Contradictions arise from solvent systems, catalyst loading, or recyclability:
  • Control experiments : Compare TMDP (10 mol%) in ethanol/water vs. molten TMDP (65°C). Molten-state reactions avoid solvent effects but require precise temperature control .
  • Recyclability tests : TMDP retains >95% activity after 5 cycles, unlike piperidine, which degrades due to volatility .
  • Toxicity profiling : TMDP’s LD50 (oral, rat) is >2000 mg/kg vs. piperidine’s 400 mg/kg, justifying its preference in green protocols .

Q. What computational tools predict regioselectivity in triazolopyrimidine functionalization?

  • Methodological Answer : Regioselectivity is modeled using:
  • Reaction path searches : Quantum mechanics (QM) with IRC (intrinsic reaction coordinate) analysis in Gaussian identifies transition states for nucleophilic attack positions .
  • Machine learning : Train models on existing triazolopyrimidine reaction datasets (e.g., yield, solvent, catalyst) to predict optimal conditions for new derivatives .
  • Molecular dynamics (MD) : Simulate solvent-catalyst interactions (e.g., TMDP in ethanol/water) to explain selectivity trends .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational bond angle predictions?

  • Methodological Answer : Discrepancies arise from:
  • Environmental effects : Solid-state packing forces (e.g., van der Waals, hydrogen bonds) distort bond angles vs. gas-phase DFT calculations. Use periodic boundary conditions (PBC) in VASP for accurate comparisons .
  • Thermal motion : High displacement parameters (B-factors) in X-ray data indicate dynamic flexibility unaccounted for in static DFT models .

Methodological Best Practices

Q. What green chemistry principles apply to scaling up this compound’s synthesis?

  • Methodological Answer : Scale-up requires:
  • Solvent selection : Ethanol/water (1:1 v/v) minimizes waste vs. DMF or DMSO .
  • Catalyst recovery : TMDP’s non-volatility allows >95% recovery via filtration and evaporation .
  • Continuous flow reactors : Enhance heat/mass transfer for multi-step syntheses, reducing reaction time by 40% .

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